molecular formula C19H14FNO3S B2814721 2-(4-Fluorophenyl)-2-oxoethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate CAS No. 886134-26-5

2-(4-Fluorophenyl)-2-oxoethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate

Cat. No. B2814721
CAS RN: 886134-26-5
M. Wt: 355.38
InChI Key: BYYXWVMJDRYRBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluorophenyl)-2-oxoethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate is a chemical compound that has gained attention in scientific research for its potential application in various fields.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-2-oxoethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate is not fully understood. However, it is believed to exert its antitumor activity by inhibiting the growth and proliferation of cancer cells through the induction of apoptosis. It has also been found to inhibit the activity of certain enzymes involved in the inflammatory response, leading to its anti-inflammatory activity.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-Fluorophenyl)-2-oxoethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate can induce apoptosis in cancer cells through the activation of caspases and the upregulation of pro-apoptotic proteins. It has also been found to inhibit the production of pro-inflammatory cytokines and the activity of certain enzymes involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-Fluorophenyl)-2-oxoethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate in lab experiments is its potential as a lead compound for the development of new drugs with antitumor, antimicrobial, and anti-inflammatory activities. However, its limitations include its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for the research on 2-(4-Fluorophenyl)-2-oxoethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate. One direction is the development of new derivatives with improved solubility and reduced toxicity. Another direction is the investigation of its potential as a therapeutic agent for the treatment of various diseases such as cancer, infectious diseases, and inflammatory disorders. Furthermore, its mechanism of action and its interaction with cellular targets could be further elucidated through molecular modeling and other computational methods.

Synthesis Methods

The synthesis of 2-(4-Fluorophenyl)-2-oxoethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate involves the reaction of 4-methyl-2-phenylthiazole-5-carboxylic acid with 4-fluorobenzaldehyde in the presence of acetic anhydride and a catalyst. The resulting product is a white crystalline solid that can be purified through recrystallization.

Scientific Research Applications

2-(4-Fluorophenyl)-2-oxoethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate has been studied for its potential application in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit antitumor, antimicrobial, and anti-inflammatory activities.

properties

IUPAC Name

[2-(4-fluorophenyl)-2-oxoethyl] 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FNO3S/c1-12-17(25-18(21-12)14-5-3-2-4-6-14)19(23)24-11-16(22)13-7-9-15(20)10-8-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYXWVMJDRYRBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)OCC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-2-oxoethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate

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